Glyceryl capryl ether, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

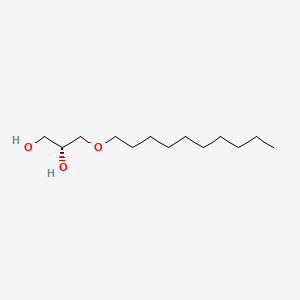

Glyceryl capryl ether, ®-, also known as 3-decyloxy-1,2-propanediol, is a compound with the molecular formula C13H28O3. It is a type of glyceryl ether, which is characterized by an alkyl chain terminated with glycerin via an ether linkage. This compound is commonly used in various industries, including cosmetics and pharmaceuticals, due to its surfactant and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glyceryl capryl ether, ®-, can be synthesized through the hydrolysis of glycidyl ethers in water media. This process is efficient and can be carried out without the use of a catalyst. The reaction involves the hydrolysis of hydrophobic glycidyl ethers in pressurized water, resulting in the formation of glyceryl ethers with good to excellent selectivity within several minutes .

Industrial Production Methods

In industrial settings, glyceryl capryl ether, ®-, is typically produced through the etherification of glycerol with alcohols. This process can be catalyzed using strong acid ion exchange resins. The reaction is conducted at temperatures ranging from 120 to 150°C in a batch reactor, with pressures observed to be around 14 to 18 bar .

Analyse Des Réactions Chimiques

Types of Reactions

Glyceryl capryl ether, ®-, undergoes various chemical reactions, including etherification, oxidation, and substitution reactions.

Common Reagents and Conditions

Etherification: This reaction involves the interaction of glycerol with alcohols, such as ethanol, in the presence of a strong acid catalyst.

Oxidation: Glyceryl capryl ether can be oxidized using common oxidizing agents, although specific conditions for this reaction are less frequently documented.

Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different glyceryl ether derivatives.

Major Products Formed

The major products formed from these reactions include various glyceryl ethers, such as glyceryl diethyl ether and glyceryl triethyl ether, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Glyceryl capryl ether, ®-, has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of glyceryl capryl ether, ®-, primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of ingredients. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethylhexylglycerin

- Caprylyl glyceryl ether

- Cetyl glyceryl ether (Chimyl alcohol)

- Batyl alcohol

- Glyceryl allyl ether

- Glyceryl lauryl ether

- Isodecyl glyceryl ether

- Isostearyl glyceryl ether

- Oleyl glyceryl ether

Uniqueness

Glyceryl capryl ether, ®-, is unique due to its specific alkyl chain length and its ability to function effectively as both a surfactant and an antimicrobial agent. This dual functionality makes it particularly valuable in cosmetic and pharmaceutical formulations, where both properties are often desired .

Propriétés

Numéro CAS |

126108-75-6 |

|---|---|

Formule moléculaire |

C13H28O3 |

Poids moléculaire |

232.36 g/mol |

Nom IUPAC |

(2R)-3-decoxypropane-1,2-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m1/s1 |

Clé InChI |

SHQRLYGZJPBYGJ-CYBMUJFWSA-N |

SMILES isomérique |

CCCCCCCCCCOC[C@@H](CO)O |

SMILES canonique |

CCCCCCCCCCOCC(CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

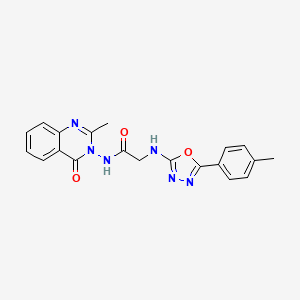

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)